4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549052-15-3
VCID: VC11824591
InChI: InChI=1S/C14H16N6S/c1-10-4-17-20(6-10)9-11-7-19(8-11)13-12(3-15)5-16-14(18-13)21-2/h4-6,11H,7-9H2,1-2H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3C#N)SC
Molecular Formula: C14H16N6S
Molecular Weight: 300.38 g/mol

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

CAS No.: 2549052-15-3

Cat. No.: VC11824591

Molecular Formula: C14H16N6S

Molecular Weight: 300.38 g/mol

* For research use only. Not for human or veterinary use.

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile - 2549052-15-3

Specification

CAS No. 2549052-15-3
Molecular Formula C14H16N6S
Molecular Weight 300.38 g/mol
IUPAC Name 4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C14H16N6S/c1-10-4-17-20(6-10)9-11-7-19(8-11)13-12(3-15)5-16-14(18-13)21-2/h4-6,11H,7-9H2,1-2H3
Standard InChI Key NXBUXDYOGULENG-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3C#N)SC
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3C#N)SC

Introduction

Synthesis Pathways

While specific synthetic routes for this compound were not explicitly provided in the search results, related methodologies for similar compounds suggest multistep reactions involving:

  • Formation of the Pyrimidine Core: Pyrimidines are typically synthesized via cyclization reactions involving urea or amidines with diketones or β-ketoesters.

  • Introduction of Azetidine: Azetidine derivatives are often introduced through nucleophilic substitution or cyclization reactions involving halogenated precursors.

  • Pyrazole Substitution: Pyrazole rings are commonly formed via condensation of hydrazines with 1,3-diketones, followed by alkylation to introduce the methyl group.

  • Thioether Formation: The methylsulfanyl group can be introduced via thiolation reactions using methylthiolating agents such as dimethyl sulfide.

Biological Activity and Applications

Compounds with similar structural motifs have demonstrated a range of biological activities:

Antifungal and Antibacterial Potential

Heterocyclic compounds containing pyrazole and pyrimidine cores are known for their antimicrobial properties. For instance:

  • Pyrazole derivatives have shown efficacy against fungal strains like Candida albicans and bacterial pathogens .

Anticancer Activity

Sulfur-containing pyrimidines have been investigated for their anticancer properties due to their ability to inhibit enzymes involved in cell proliferation .

Antiviral Applications

Azetidine-based compounds have been explored as antiviral agents due to their ability to interfere with viral replication mechanisms .

CNS Disorders

Pyrazole derivatives have been evaluated for their role as inhibitors of neurological targets such as dopamine receptors .

Structural Advantages

The combination of functional groups in this compound offers several advantages:

  • Electron-Rich Centers: The nitrogen atoms in pyrazole and pyrimidine enhance binding affinity to biological targets.

  • Lipophilicity: The methylsulfanyl group improves membrane permeability.

  • Ring Strain: The azetidine ring may increase reactivity toward specific enzymatic pockets.

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